3-Ethylquinoline-4-carboxylic acid

描述

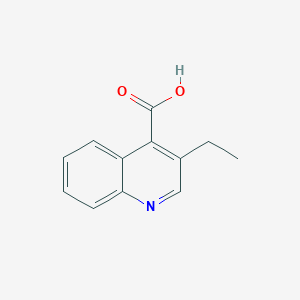

3-Ethylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H11NO2 It is a derivative of quinoline, which is a nitrogen-containing aromatic compound

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent reactions to form the quinoline ring system . Another method includes the Doebner hydrogen-transfer reaction, which is a three-component synthesis involving anilines, aldehydes, and β-ketoesters .

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts to minimize environmental impact .

化学反应分析

Types of Reactions: 3-Ethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or nucleophiles such as amines and thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles under mild conditions.

Major Products:

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

科学研究应用

Antimicrobial Activity

One of the primary applications of 3-ethylquinoline-4-carboxylic acid is its use as an antimicrobial agent. Research indicates that this compound exhibits significant activity against various microorganisms, including bacteria and fungi.

- Mechanism of Action : The compound functions by disrupting microbial cell membranes or inhibiting essential metabolic pathways, making it a candidate for treating infections caused by resistant strains of bacteria .

Antimalarial Properties

This compound has also been studied for its potential antimalarial properties. Quinoline derivatives are known for their efficacy against Plasmodium falciparum, the parasite responsible for malaria.

- Case Study : A study highlighted the development of quinoline derivatives that showed promising antimalarial activity, with some compounds achieving low nanomolar potency in vitro and demonstrating efficacy in animal models . The novel mechanism involving inhibition of translation elongation factor 2 (PfEF2) has been identified as a key target for these compounds.

Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays, such as the ABTS decolorization assay.

- Research Findings : In synthetic studies, derivatives of quinoline-4-carboxylic acids were evaluated for their ability to scavenge free radicals, with some compounds showing significant antioxidant activity. This suggests potential applications in preventing oxidative stress-related diseases .

Antibacterial Applications

The compound has also been investigated for its antibacterial properties against multidrug-resistant (MDR) strains.

- Recent Developments : A recent study focused on synthesizing new quinoline derivatives, including this compound, which demonstrated notable antibacterial effects. The design aimed at enhancing the pharmacokinetic profiles and reducing toxicity while maintaining efficacy against resistant strains .

Synthesis and Derivative Development

The synthesis of this compound involves various methods, including multi-component reactions that allow for the rapid generation of diverse analogs.

Synthetic Routes Overview

作用机制

The mechanism of action of 3-Ethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in bacterial cell death .

相似化合物的比较

- Quinoline-4-carboxylic acid

- 3-Methylquinoline-4-carboxylic acid

- 2-Ethylquinoline-4-carboxylic acid

Comparison: 3-Ethylquinoline-4-carboxylic acid is unique due to its specific ethyl substitution at the third position of the quinoline ring. This substitution can influence its chemical reactivity and biological activity compared to other quinoline derivatives. For example, the ethyl group may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .

生物活性

3-Ethylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology, primarily due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on recent research findings.

This compound is a derivative of quinoline, characterized by an ethyl group at the 3-position and a carboxylic acid functional group at the 4-position. The presence of the ethyl group enhances its lipophilicity, which may improve its ability to penetrate biological membranes and interact with various molecular targets. The compound can be synthesized through various methods, including the Doebner reaction and other nucleophilic substitution reactions, which allow for the modification of the quinoline scaffold to optimize biological activity .

Target Enzymes

Research indicates that this compound acts primarily as an inhibitor of alkaline phosphatases (ALP), enzymes involved in dephosphorylation processes critical for bone mineralization and lipid metabolism. By inhibiting ALP activity, this compound may influence cellular processes related to these pathways, potentially offering therapeutic benefits in conditions associated with abnormal ALP levels.

Biochemical Pathways

The inhibition of ALP by this compound suggests that it could play a role in modulating biochemical pathways linked to bone health and metabolic regulation. The compound's interaction with biomolecules may also involve changes in gene expression, further influencing cellular functions.

Antimicrobial Properties

Recent studies have demonstrated that quinoline derivatives, including this compound, exhibit significant antibacterial activity. For instance, compounds derived from this scaffold have been screened against various bacterial strains using disc diffusion methods, showing promising results in inhibiting growth . The mechanism underlying this antibacterial effect may involve interference with bacterial DNA gyrase or other essential metabolic pathways .

Antioxidant Activity

In addition to antimicrobial effects, this compound has been evaluated for its antioxidant properties. Antioxidants are crucial for mitigating oxidative stress within cells, which is linked to numerous diseases. The compound's ability to scavenge free radicals suggests potential applications in preventing oxidative damage in biological systems .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

- Antibacterial Screening : A study synthesized a series of quinoline derivatives and tested their antibacterial efficacy against multiple strains. Among these, certain analogs exhibited inhibition zones significantly larger than those of standard antibiotics, indicating their potential as novel antibacterial agents .

- Inhibition of Alkaline Phosphatases : Research focusing on the biochemical properties of this compound confirmed its role as a potent inhibitor of ALP. This inhibition was linked to alterations in cellular processes related to bone metabolism and lipid processing.

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and target enzymes such as DNA gyrase. These studies support the hypothesis that structural modifications can enhance binding affinity and selectivity towards specific biological targets .

Comparative Analysis with Related Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Ethyl group at C3; carboxylic acid at C4 | Inhibits alkaline phosphatases; antibacterial |

| Quinoline-4-carboxylic Acid | Carboxylic acid at C4; no ethyl substitution | Moderate antibacterial activity |

| 2-Ethylquinoline-4-carboxylic Acid | Ethyl group at C2; carboxylic acid at C4 | Antimicrobial properties |

This table illustrates how structural variations among quinoline derivatives can influence their biological activities.

属性

IUPAC Name |

3-ethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-8-7-13-10-6-4-3-5-9(10)11(8)12(14)15/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNJFRIPRWNVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281392 | |

| Record name | 3-Ethylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1873-52-5 | |

| Record name | NSC21505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。